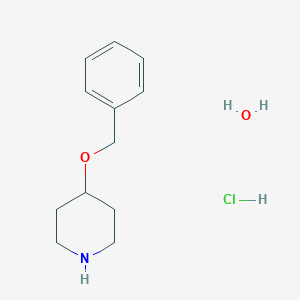

4-(Benzyloxy)piperidine hydrochloride hydrate

Beschreibung

Contextual Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry

Piperidine is a six-membered heterocyclic amine that is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. chemicalbook.comijnrd.org The piperidine ring is a versatile scaffold in drug design due to its ability to be readily functionalized, allowing for the fine-tuning of pharmacological properties. ijnrd.org Its derivatives have shown a wide range of biological activities, including but not limited to, antiviral, antimicrobial, and anticancer effects. ijnrd.org The prevalence of the piperidine scaffold in approved drugs underscores its importance in the development of new therapeutic agents.

Research Rationale for 4-(Benzyloxy)piperidine (B2929172) Hydrochloride Hydrate (B1144303) Studies

The primary rationale for the investigation of 4-(Benzyloxy)piperidine hydrochloride hydrate and its derivatives stems from their potential to act as selective ligands for specific biological targets. A significant area of research has been the development of dopamine (B1211576) D4 receptor antagonists. nih.govnih.gov The dopamine D4 receptor is implicated in various neurological and psychiatric disorders, and selective antagonists are sought after for their potential therapeutic benefits with fewer side effects compared to non-selective drugs. nih.govnih.gov The 4-benzyloxypiperidine scaffold, a core component of the title compound, has been identified as a promising framework for the development of such antagonists. nih.govnih.gov

Scope and Objectives of Academic Investigations

Academic investigations into 4-(Benzyloxy)piperidine hydrochloride hydrate are typically well-defined, with clear objectives. The primary goals of these studies often include:

The synthesis and characterization of novel derivatives based on the 4-benzyloxypiperidine scaffold. nih.govnih.gov

The evaluation of the synthesized compounds for their affinity and selectivity towards the dopamine D4 receptor. nih.govnih.gov

The establishment of structure-activity relationships (SAR) to understand how different chemical modifications influence the pharmacological properties of the compounds. nih.govnih.gov

The optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. nih.gov

Detailed Research Findings

Recent research has focused on the synthesis and evaluation of a series of compounds derived from the 4-benzyloxypiperidine scaffold. These studies have provided valuable insights into the chemical modifications that can enhance the desired pharmacological activity.

One notable study explored a range of N-substituted 4-benzyloxypiperidine derivatives. nih.govnih.gov The synthesis of these compounds typically involves the N-alkylation or reductive amination of the parent 4-(benzyloxy)piperidine. chemrxiv.org The resulting derivatives were then subjected to in vitro pharmacological assays to determine their binding affinities for the dopamine D4 receptor.

The table below summarizes the binding affinities of a selection of these compounds, illustrating the impact of different substituents on the piperidine nitrogen.

| Compound | N-Substituent | Dopamine D4 Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| 9a | 2-Imidazo[1,2-a]pyridin-2-ylmethyl | 167 |

| 9b | 3-Fluorobenzyl | Data not available in provided context |

| 9c | 3,4-Difluorobenzyl | Data not available in provided context |

| 9d | 4-Fluorobenzyl | Data not available in provided context |

Synthesis and Characterization

The synthesis of the 4-benzyloxypiperidine scaffold and its derivatives is a key aspect of the research. chemrxiv.org The general synthetic route often starts from commercially available 4-hydroxypiperidine (B117109). chemrxiv.org The hydroxyl group is benzylated, and the piperidine nitrogen is then functionalized with various substituents. chemrxiv.org

The characterization of these compounds is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose.

| Analytical Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure and connectivity of atoms. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized compounds. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compounds. |

The research into 4-(Benzyloxy)piperidine hydrochloride hydrate and its derivatives is an active area of investigation. The findings from these studies contribute to a deeper understanding of the structure-activity relationships of dopamine D4 receptor antagonists and may pave the way for the development of new therapeutic agents.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-phenylmethoxypiperidine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH.H2O/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;;/h1-5,12-13H,6-10H2;1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWIPKLMGJXMIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=CC=CC=C2.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Benzyloxy Piperidine Hydrochloride Hydrate

Stereoselective Synthesis Approaches for 4-(Benzyloxy)piperidine (B2929172) Hydrochloride Hydrate (B1144303) and its Derivatives

Achieving high stereocontrol is crucial in the synthesis of bioactive molecules like 4-(benzyloxy)piperidine derivatives. Various strategies have been developed to control the three-dimensional arrangement of atoms, leading to the desired isomers with high purity.

Diastereoselective synthesis aims to produce a specific stereoisomer from a starting material that already contains a chiral center. In the context of piperidine (B6355638) synthesis, nucleophilic substitution reactions can be guided by existing stereocenters to control the formation of new ones. For instance, the synthesis of new chiral zwitterionic bicyclic lactams has been demonstrated as a pathway to create highly functionalized piperidine precursors. nih.gov A key step in this methodology is an intramolecular ring-closing reaction that can generate two or three new stereogenic centers with high diastereoselectivity. nih.gov These intermediates can then be transformed into target molecules like cis-4-hydroxy-2-methyl piperidine. nih.gov The reduction of a ketone in a precursor molecule using a hydride reagent can proceed from the less sterically hindered face, leading to a specific diastereoisomer. nih.gov This principle can be applied to precursors of 4-(benzyloxy)piperidine to control the stereochemistry at the C-4 position relative to other substituents on the piperidine ring.

Enantioselective catalysis is a powerful tool for creating specific enantiomers of chiral molecules from achiral starting materials. A notable approach is the catalytic dynamic resolution (CDR) of racemic N-Boc-2-lithiopiperidine. nih.gov This method uses a chiral ligand to resolve the racemic organolithium intermediate, leading to highly enantioselective syntheses of 2-substituted piperidines when quenched with various electrophiles. nih.gov This strategy provides an efficient route to either enantiomer of a 2-substituted piperidine, which are common motifs in alkaloids and medicinal compounds. nih.gov While this example focuses on the C-2 position, the principle of using chiral catalysts to control stereochemistry is broadly applicable to the synthesis of complex piperidines.

Table 1: Enantioselective Catalytic Dynamic Resolution of rac-N-Boc-2-lithiopiperidine

| Electrophile (E) | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Me₃SiCl | N-Boc-2-(trimethylsilyl)piperidine | 74 | 96:4 |

| MeI | N-Boc-2-methylpiperidine | 80 | 97:3 |

| PhCHO | N-Boc-2-(hydroxy(phenyl)methyl)piperidine | 76 | 99:1 |

| Allyl Bromide | N-Boc-2-allylpiperidine | 75 | 98:2 |

| Benzyl (B1604629) Bromide | N-Boc-2-benzylpiperidine | 72 | 97:3 |

Data adapted from a study on the catalytic dynamic resolution of N-Boc-2-lithiopiperidine. nih.gov

Reductive amination is a versatile and widely used method for forming C-N bonds and is a cornerstone in the synthesis of the piperidine skeleton. researchgate.netbeilstein-journals.org The double reductive amination (DRA) of a dicarbonyl compound with an amine is a particularly direct approach, forming two C-N bonds in a single synthetic step to generate the piperidine ring. chim.it This strategy is highly effective for producing polyhydroxylated piperidines, often starting from sugar-derived dicarbonyl substrates to ensure the desired absolute configuration of the hydroxyl groups. chim.it The choice of amine provides versatility, allowing for a wide range of N-substituted piperidines to be synthesized. chim.it For the synthesis of 4-(benzyloxy)piperidine, a hypothetical precursor such as a benzyloxy-substituted 1,5-dialdehyde or diketone could be reacted with ammonia (B1221849) or a primary amine under reducing conditions (e.g., NaBH₃CN) to form the piperidine ring. chim.it

The formation of the piperidine ring can also be achieved through various intramolecular cyclization reactions, where a linear precursor containing a nitrogen atom and a reactive functional group cyclizes to form the heterocycle. nih.gov These methods include:

Radical-Mediated Cyclization : A radical can be generated on a linear amino-aldehyde, which then undergoes intramolecular cyclization to form the piperidine ring. nih.gov

Hydroamination/Cyclization Cascades : An acid-mediated functionalization of an alkyne within a linear precursor can generate an iminium ion, which is then reduced and cyclizes to form the piperidine. nih.gov

Oxidative Amination of Alkenes : Gold(I) or Palladium catalysts can be used for the oxidative amination of non-activated alkenes, allowing for the difunctionalization of a double bond to simultaneously form the N-heterocycle. nih.gov

A novel intramolecular aldol (B89426) cyclization has also been used to synthesize complex tricyclic decahydro-2,8-phenanthroline systems, demonstrating the power of cyclization to build intricate molecular architectures based on the piperidine scaffold. researchgate.net

Glycals, which are cyclic enol ethers derived from sugars, serve as valuable starting materials for the stereoselective synthesis of highly functionalized piperidines. nih.govrsc.orgrsc.org In this approach, glycals like glucal and galactal can be transformed into 2-deoxyglycolactams. nih.govrsc.org These lactams are key building blocks that can be further modified to produce biologically active piperidine alkaloids. nih.govrsc.org A key step involves the reduction of the lactam carbonyl group, for example using lithium triethylborohydride (Super-Hydride®), to generate a lactamol intermediate. nih.govrsc.org This strategy provides a route to various iminosugars and has been used in the formal synthesis of compounds like 2-deoxynojirimycin. nih.govrsc.org The inherent chirality of the starting glycal allows for excellent control over the stereochemistry of the resulting piperidine ring.

Green Chemistry Principles in the Synthesis of Benzyloxy Piperidine Derivatives

The application of green chemistry principles is essential for developing sustainable synthetic processes in the pharmaceutical industry. unibo.itjddhs.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.comresearchgate.netnih.gov

Table 2: Application of Green Chemistry Principles to Piperidine Synthesis

| Principle | Description | Application in Benzyloxy Piperidine Synthesis |

|---|---|---|

| 1. Waste Prevention | Prevent waste rather than treating it after creation. nih.gov | Designing synthetic routes with high atom economy, such as double reductive amination, which incorporates most atoms from the reactants into the final product. chim.it |

| 2. Atom Economy | Maximize the incorporation of all materials used in the process into the final product. nih.gov | Utilizing catalytic reactions (e.g., enantioselective catalysis, catalytic cyclizations) where a small amount of catalyst can generate large quantities of product, avoiding stoichiometric reagents. nih.govnih.gov |

| 3. Less Hazardous Synthesis | Design syntheses to use and generate substances with little to no toxicity. nih.gov | Replacing hazardous reagents and solvents with safer alternatives. For example, using catalytic hydrogenation with H₂ instead of metal hydrides for reductions where possible. |

| 4. Safer Solvents & Auxiliaries | Minimize or eliminate the use of auxiliary substances like solvents. nih.gov | Performing solvent-free reactions or using greener solvents like water, ethanol (B145695), or supercritical fluids instead of chlorinated solvents. jddhs.comresearchgate.net |

| 5. Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. jddhs.comnih.gov | Employing highly active catalysts that allow reactions to proceed under mild conditions, reducing energy consumption. Microwave-assisted synthesis can also reduce reaction times and energy usage. jddhs.com |

| 6. Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., protection/deprotection). nih.gov | Developing synthetic routes that directly functionalize the piperidine ring without the need for protecting groups, which add steps and generate waste. |

| 7. Catalysis | Use catalytic reagents (highly selective) in preference to stoichiometric reagents. nih.gov | As discussed, catalytic methods like enantioselective catalysis and transition-metal-catalyzed cyclizations are inherently greener than stoichiometric alternatives. nih.govnih.gov |

By integrating these principles, the synthesis of 4-(benzyloxy)piperidine hydrochloride hydrate and its derivatives can be made more environmentally benign, cost-effective, and efficient, aligning with the goals of modern sustainable chemistry. jddhs.com

Water-Mediated and Solvent-Free Processes

The principles of green chemistry have spurred the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. mdpi.com Water, as a solvent, offers significant environmental and economic advantages. Research has demonstrated the feasibility of converting substituted pyridines into the corresponding piperidines using water as a solvent. nih.gov This approach has been optimized for the synthesis of biologically active substances, highlighting its practical utility. nih.gov Furthermore, catalyst-free, three-component condensation reactions in water under reflux conditions have been successfully employed for the synthesis of other complex heterocyclic systems, a strategy that relies on the hydrogen-bonding capacity of water to catalyze the reaction. ajchem-a.com

Solvent-free conditions represent another green alternative, often leading to enhanced reaction rates, greater selectivity, and simplified experimental procedures. An eco-friendly and highly efficient method for the N-acylation of amines has been developed that proceeds under catalyst-free conditions in water, showcasing the potential for greener derivatization of the piperidine nitrogen. orientjchem.org

| Reaction Type | Solvent/Condition | Key Advantage | Reference |

| Pyridine (B92270) Hydrogenation | Water | Environmentally benign solvent | nih.gov |

| Three-component Condensation | Water | Catalyst-free, green solvent | ajchem-a.com |

| N-acylation | Water | Catalyst-free, eco-friendly | orientjchem.org |

Catalytic Systems for Sustainable Synthesis

Sustainable synthesis of piperidine derivatives is greatly enhanced by the use of innovative catalytic systems that are efficient, reusable, and based on non-toxic, readily available materials.

Biocatalysis: Enzymes are increasingly utilized as catalysts in organic synthesis due to their high selectivity and mild reaction conditions. A notable development is the first biocatalytic synthesis of piperidine derivatives using an immobilized lipase (B570770), Candida antarctica lipase B (CALB), in a multicomponent reaction. rsc.orgrsc.org This reusable biocatalyst, supported on magnetic halloysite (B83129) nanotubes, demonstrated high efficiency and could be recycled for up to ten consecutive cycles, offering a sustainable route to clinically valuable piperidines. rsc.orgrsc.org Furthermore, biocatalytic carbon-hydrogen oxidation, using enzymes like proline hydroxylases, has been employed to introduce hydroxyl groups into piperidine rings, which can then undergo further functionalization. chemistryviews.orgnews-medical.net

Earth-Abundant Metal Catalysis: There is a significant shift from precious metal catalysts (e.g., palladium, rhodium) to more sustainable catalysts based on earth-abundant 3d transition metals like iron, cobalt, and nickel. beilstein-journals.orgnsf.govnih.gov These metals offer advantages in terms of cost and reduced toxicity. nsf.govnih.gov For instance, cobalt-porphyrin complexes have been shown to catalyze the formation of substituted piperidines from linear aldehydes via radical cyclization pathways. nih.gov This method provides high yields of the desired six-membered N-heterocycles. nih.gov The development of photoredox catalysts based on earth-abundant metals like copper, zinc, and iron is also a burgeoning field, aiming to replace rare iridium and ruthenium complexes. rsc.org

| Catalytic System | Catalyst Type | Application | Key Feature | References |

| Biocatalysis | Immobilized Lipase (CALB) | Multicomponent synthesis of piperidines | Reusable, high yield | rsc.orgrsc.org |

| Biocatalysis | Proline Hydroxylase | C-H hydroxylation of piperidines | High selectivity | chemistryviews.orgnews-medical.net |

| Earth-Abundant Metal | Cobalt-Porphyrin Complex | Radical cyclization to form piperidines | High yield, avoids precious metals | nih.gov |

Multicomponent Reactions for Piperidine Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. researchgate.net

Various MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. A highly efficient, four-component reaction of aryl aldehydes, C-H activated compounds with a nitrile moiety, dimethyl acetylenedicarboxylate, and amines can be catalyzed by piperidine itself, acting as an organo-base catalyst in ethanol at ambient temperature. researchgate.net This method provides structurally diverse 1,4-dihydropyridines which can be subsequently reduced to the corresponding piperidines. researchgate.net

Another innovative approach involves an immobilized lipase-catalyzed MCR of a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester to produce polyfunctionalized piperidines. rsc.org This biocatalytic method is notable for its sustainability and high yields. rsc.org Organocatalytic domino reactions, such as a Michael addition/aminalization process, can construct polysubstituted piperidines with the formation of four contiguous stereocenters in a single step with excellent enantioselectivity. acs.org These MCR strategies provide powerful tools for the efficient construction of the core piperidine structure, which is a precursor to 4-(benzyloxy)piperidine.

| MCR Type | Catalyst | Key Features | Product Type | References |

| Four-component | Piperidine (Organocatalyst) | High efficiency, ambient conditions, operational simplicity | Polyfunctionalized 1,4-dihydropyridines | researchgate.net |

| Three-component | Immobilized Lipase (Biocatalyst) | Reusable catalyst, sustainable, very good yields | Polyfunctionalized piperidines | rsc.org |

| Domino Reaction | O-TMS protected diphenylprolinol | High enantioselectivity, forms four stereocenters | Polysubstituted piperidines | acs.org |

Derivatization Strategies for 4-(Benzyloxy)piperidine Hydrochloride Hydrate

The secondary amine of the piperidine ring in 4-(benzyloxy)piperidine is a key site for derivatization through N-alkylation and N-acylation, allowing for the introduction of a wide range of functional groups to modulate the compound's properties.

N-acylation is a fundamental transformation that can be achieved using various acylating agents like acyl chlorides or anhydrides. orientjchem.org Greener approaches for N-acylation have been developed that proceed in water under catalyst-free conditions, offering an environmentally friendly method for this modification. orientjchem.orgmdpi.com The reaction of amines with acyl chlorides in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) is a general and effective procedure for synthesizing amides. semanticscholar.org

N-alkylation introduces alkyl groups onto the piperidine nitrogen. This can be accomplished by reacting the piperidine with alkyl halides. A new series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives were synthesized by N-alkylation to explore their biological activities. nih.gov

| Reaction | Reagents | Conditions | Product | References |

| N-Acylation | Acetic Anhydride | Water, Catalyst-free | N-acetyl derivative | orientjchem.org |

| N-Acylation | Acyl Chloride, DIPEA | Dichloromethane, 0 °C to RT | N-acyl derivative | semanticscholar.org |

| N-Alkylation | Alkyl Halide | Base | N-alkyl derivative | nih.gov |

The synthesis of 4-(benzyloxy)piperidine often involves the strategic interconversion of functional groups on a pre-existing piperidine ring. A common precursor is 4-piperidone (B1582916), which can be reduced to 4-hydroxypiperidine (B117109). A typical procedure involves the reduction of N-Boc-4-piperidone with a reducing agent like sodium borohydride (B1222165) in methanol. google.com The resulting N-Boc-4-hydroxypiperidine can then be deprotected to give 4-hydroxypiperidine hydrochloride. chemicalbook.com

The hydroxyl group of 4-hydroxypiperidine is the key functional handle for introducing the benzyloxy group. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then displaces a halide from benzyl bromide or a related benzylating agent.

Alternatively, substituted 4-hydroxypiperidines can be synthesized directly via methods like the aza-Prins cyclization, which offers a highly diastereoselective route to these important intermediates. rsc.org

| Starting Material | Transformation | Key Reagents | Product | References |

| N-Boc-4-piperidone | Reduction | Sodium Borohydride | N-Boc-4-hydroxypiperidine | google.com |

| N-Boc-4-hydroxypiperidine | Deprotection | HCl in Dioxane | 4-Hydroxypiperidine hydrochloride | chemicalbook.com |

| Homoallylic amine & Aldehyde | Aza-Prins Cyclization | Acid catalyst | cis-4-Hydroxypiperidine | rsc.org |

The introduction of aryl and heteroaryl groups onto the piperidine scaffold is a crucial strategy for developing new drug candidates. The direct α-arylation of a protected 4-hydroxypiperidine has been achieved via a one-pot Negishi cross-coupling reaction. nih.gov This methodology allows for the high-yielding cross-coupling of a range of pharmaceutically relevant heteroaryl bromides with high diastereoselectivity. nih.gov

Another approach involves the synthesis of 4-aryl-4-hydroxypiperidine derivatives. This can be accomplished by the addition of a Grignard reagent, such as an arylmagnesium bromide, to a 4-piperidone derivative. For example, 1-benzyl-4-piperidone can react with a phenylmagnesium halide to yield 1-benzyl-4-hydroxy-4-phenylpiperidine. google.com Furthermore, novel processes using indium metal have been developed for the synthesis of 4-aryl-4-acyl piperidine derivatives, which can serve as precursors to other functionalized piperidines. google.com

| Reaction Type | Key Reagents/Catalyst | Position Functionalized | Moiety Introduced | References |

| Negishi Cross-Coupling | Organolithium, ZnCl₂, Pd catalyst | α to Nitrogen (C2) | Aryl/Heteroaryl | nih.gov |

| Grignard Addition | Arylmagnesium bromide | C4 | Aryl | google.com |

| Indium-mediated Synthesis | Indium metal | C4 | Aryl | google.com |

Spectroscopic and Structural Characterization of 4-(Benzyloxy)piperidine hydrochloride hydrate in Research

The comprehensive characterization of chemical compounds is fundamental to understanding their properties and potential applications. For 4-(Benzyloxy)piperidine hydrochloride hydrate, a multifaceted approach employing various spectroscopic and analytical techniques is essential for unambiguous structural confirmation. Advanced methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, mass spectrometry, and X-ray crystallography provide detailed insights into the molecular framework, functional groups, and three-dimensional arrangement of the compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. These methods, ranging from high-level ab initio calculations to more efficient semi-empirical approaches, provide a microscopic view of electron distribution and orbital interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating molecular structures and properties due to its balance of accuracy and computational cost. researchgate.net DFT studies typically involve optimizing the molecular geometry to find its lowest energy conformation and then calculating various electronic properties. For piperidine (B6355638) derivatives, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly used to compute parameters like bond lengths, bond angles, and vibrational frequencies. researchgate.net

In studies of analogous compounds, such as 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, DFT calculations have been used to optimize the molecular structure and compare theoretical bond lengths and angles with experimental data obtained from X-ray diffraction. Such studies confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface. For a molecule like 4-(Benzyloxy)piperidine (B2929172), DFT would provide precise information on the geometry of both the piperidine and benzyl (B1604629) rings and the connecting ether linkage.

Semi-Empirical Methods (AM1, PM3, RM1)

Semi-empirical methods offer a faster, albeit less precise, alternative to DFT for studying large molecules. These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them suitable for rapid screening or for systems too large for high-level DFT.

AM1 (Austin Model 1) : An improvement on earlier methods, AM1 provides better handling of hydrogen bonds but can be less accurate for certain systems.

PM3 (Parametric Method 3) : A reparameterization of AM1, PM3 is widely used for organic molecules and often yields more accurate heats of formation. It differs from AM1 primarily in the parameter values derived from experimental data.

RM1 (Recife Model 1) : A more recent reparameterization of AM1, RM1 was developed using a larger set of training data and often shows smaller errors for properties like enthalpy of formation and dipole moments compared to AM1 and PM3.

These methods are valuable for initial conformational searches and for calculating bulk properties where high accuracy is not the primary concern.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, making it a "soft" molecule. Conversely, a large energy gap indicates a "hard," less reactive molecule. In a study on a related benzyloxy compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.3337 eV, providing a quantitative measure of its kinetic stability. For 4-(Benzyloxy)piperidine, the HOMO would likely be localized on the electron-rich benzyloxy group, while the LUMO would be distributed across the molecular framework.

| Computational Parameter | Description | Significance in Reactivity Analysis |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of the molecule. |

| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For a molecule like 4-(Benzyloxy)piperidine, an MEP map would likely show a negative potential (red) around the oxygen atom of the benzyloxy group and the nitrogen atom of the piperidine ring, identifying these as sites for electrophilic interaction. Positive potentials (blue) would be expected around the hydrogen atoms, particularly the one attached to the piperidine nitrogen (in its protonated form as a hydrochloride salt), indicating these are sites for nucleophilic attack.

Analysis of Charge Characteristics and Reactivity Sites

Building on FMO and MEP analyses, a deeper investigation into charge characteristics can pinpoint specific reactive sites. This involves calculating atomic charges (e.g., Mulliken or Natural Population Analysis charges) to quantify the electron distribution. researchgate.net Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of reactivity.

These descriptors help in understanding the molecule's propensity to interact with other chemical species. For instance, in studies of similar heterocyclic compounds, these analyses have been used to identify which atoms are most likely to participate in chemical reactions. researchgate.net

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ²/(2η) | Measures the propensity of a species to accept electrons. |

Molecular Modeling and Conformational Analysis

The piperidine ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. For 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position. Conformational analysis aims to determine the relative stability of these conformers.

For 4-(Benzyloxy)piperidine, the bulky benzyloxy group would be expected to strongly prefer the equatorial position to avoid 1,3-diaxial interactions with the hydrogen atoms on the piperidine ring. This preference is a general principle for substituted cyclohexanes and piperidines. Computational methods, including DFT and semi-empirical calculations, can be used to calculate the energy difference between the axial and equatorial conformers. Studies on piperidine itself show a preference for the N-H bond to be in the equatorial position. The presence of a bulky substituent at the C4 position would further stabilize the chair conformation with that substituent in the equatorial orientation.

Exploration of Piperidine Ring Conformations (Chair, Axial/Equatorial Preferences)

The six-membered piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. For a 4-substituted piperidine like 4-(Benzyloxy)piperidine, the substituent can occupy either an axial or an equatorial position.

Chair Conformation: Computational studies consistently show that the chair conformation is the most stable arrangement for the piperidine ring. nih.gov Other conformations, such as the twist-boat, are calculated to be significantly less favorable, with an energy difference of approximately 1.5 kcal/mol. nih.gov

Axial vs. Equatorial Preferences: In monosubstituted cyclohexanes, a strong preference for the equatorial position is observed to avoid 1,3-diaxial steric interactions. This principle generally holds for 4-substituted piperidines. The benzyloxy group at the C4 position is expected to preferentially adopt the equatorial orientation to minimize steric hindrance with the axial hydrogens at the C2 and C6 positions.

However, the conformational preferences at the nitrogen atom (N1) are more complex. For simple N-alkylpiperidines, the substituent almost exclusively adopts an equatorial position. osti.gov When the nitrogen is bonded to a group capable of conjugation, such as a phenyl ring, the preference for the equatorial position is less strict, and a notable population of the axial conformer can exist. osti.gov In the case of 4-(Benzyloxy)piperidine, where the nitrogen is protonated (in its hydrochloride hydrate (B1144303) form), the N-H bond will have its own conformational preference, which is typically equatorial.

Computational studies on fluorinated piperidines have revealed that solvent polarity and electrostatic interactions, such as charge-dipole and dipole-dipole interactions, can play a major role in determining conformational preferences, sometimes favoring an axial orientation that would otherwise be considered less stable. d-nb.inforesearchgate.netnih.gov For 4-(Benzyloxy)piperidine hydrochloride hydrate, the protonated nitrogen introduces a positive charge, which could lead to complex intramolecular interactions with the benzyloxy substituent and influence the conformational equilibrium, especially in different solvent environments.

Conformational Interconversion Mechanisms (Nitrogen Inversion, Ring Inversion)

The piperidine ring is not static; it undergoes rapid conformational changes at room temperature. The two primary mechanisms for interconversion are nitrogen inversion and ring inversion.

Nitrogen Inversion: This process involves the nitrogen atom and its lone pair passing through a planar transition state. It allows for the interconversion of axial and equatorial substituents on the nitrogen atom. ucla.edu For piperidines, nitrogen inversion is typically a low-energy process. Computational studies on 1-phenylpiperidin-4-one (B31807) have calculated the barrier to be between 1.5 to 3.2 kcal/mol, a value similar to that of 1-phenylpiperidine. osti.gov This rapid inversion means that, for the parent amine, conformers related by N-inversion are in fast equilibrium.

Ring Inversion: This is a higher-energy process that involves the entire ring flipping from one chair conformation to another, passing through half-chair and twist-boat intermediates. This process interconverts axial and equatorial substituents on the carbon atoms of the ring. The energy barrier for the chair-to-twist-boat inversion in a related piperidine derivative was calculated to be around 4.0 kcal/mol. osti.gov

For 4-(Benzyloxy)piperidine, ring inversion would switch the benzyloxy group between axial and equatorial positions. The relative energies of these two states determine the equilibrium position.

| Process | Molecule Studied | Calculated Barrier (kcal/mol) | Computational Method |

|---|---|---|---|

| Nitrogen Inversion | 1-Phenylpiperidin-4-one | 1.5 - 3.2 | MP2/DFT |

| Ring Inversion (Eq-Tw) | 1-Phenylpiperidin-4-one | 4.0 | M06-2X/cc-pVTZ |

Molecular Shape Comparisons and Ligand-Receptor Interaction Modeling

The three-dimensional shape and conformational flexibility of piperidine derivatives are critical for their interaction with biological targets. whiterose.ac.ukrsc.org Computational techniques such as molecular docking and dynamics are used to model these interactions and predict binding affinities. nih.govnih.govrsc.org

In the context of drug design, the piperidine ring often serves as a scaffold to position key pharmacophoric features in the correct orientation for binding to a receptor. nih.gov For 4-(Benzyloxy)piperidine, the protonated nitrogen can form a crucial ionic interaction with acidic residues like aspartate in a receptor binding pocket. nih.gov The benzyloxy group provides a hydrophobic region that can interact with nonpolar pockets of the receptor.

Modeling studies on dopamine (B1211576) D4 receptor antagonists, which include the 4-benzyloxypiperidine scaffold, have highlighted the importance of interactions with specific amino acid residues such as Asp115 and Phe410. nih.gov The precise conformation of the piperidine ring and the orientation of its substituents dictate the effectiveness of these interactions. nih.gov The ability of the molecule to adopt a low-energy conformation that complements the receptor's shape is a key determinant of its biological activity. nih.govnih.gov

Thermodynamic Stability Assessments

The thermodynamic stability of different conformers of 4-(Benzyloxy)piperidine can be assessed computationally by calculating their relative free energies (ΔG). These calculations take into account electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and entropy.

As a general rule for 4-substituted piperidines, the conformer with the substituent in the equatorial position is thermodynamically more stable. An energy difference of approximately 0.6 kcal/mol was found between the axial and equatorial conformations of the parent piperidine molecule, with the equatorial form being more stable. cdc.gov For larger substituents like the benzyloxy group, this energy difference is expected to be more significant due to increased steric strain in the axial position.

The protonation state also affects stability. The formation of the hydrochloride salt stabilizes the molecule, particularly in a crystalline lattice or a polar solvent. Computational studies on related systems show that solvation can significantly alter the relative stability of conformers, with more polar conformers being preferentially stabilized in polar solvents. d-nb.info

Mechanistic Studies of Reactions through Computational Approaches

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, map potential energy surfaces, and calculate activation barriers.

Hydrogen Migration Pathways in Piperidine Radicals

Piperidine radicals can undergo intramolecular hydrogen migration (isomerization), a process of significant interest in fields from atmospheric chemistry to materials science. whiterose.ac.uknih.govpolimi.it Density Functional Theory (DFT) is commonly used to study these pathways.

In a generic piperidine radical, a hydrogen atom can migrate from a carbon or nitrogen atom to the radical center. For instance, in the oxidation of piperidine, H-abstraction can occur from the N-H group or any of the C-H bonds (C2, C3, C4). whiterose.ac.uk Computational studies suggest that abstraction from the C2 position is often the most favorable. whiterose.ac.uk Subsequent intramolecular hydrogen shifts can lead to various rearranged radical species. The activation barriers for these migrations depend heavily on the ring size of the transition state, with 5- and 6-membered ring transition states being the most common and energetically accessible. nih.govmit.edu

Solvation Effects on Reaction Mechanisms

The solvent environment can have a profound impact on reaction rates and mechanisms. ajgreenchem.comajgreenchem.com Computational models can account for these effects either implicitly, by treating the solvent as a continuous dielectric medium, or explicitly, by including individual solvent molecules in the calculation.

For reactions involving charged or highly polar species, such as those that might involve 4-(Benzyloxy)piperidine hydrochloride hydrate, solvation effects are particularly important. researchgate.net The solvent can stabilize reactants, transition states, or products to different extents, thereby altering the reaction's energy profile. For example, in the synthesis of substituted piperidines, kinetic studies have shown that solvents like ethanol (B145695) can accelerate reaction rates compared to methanol, a difference that can be rationalized by considering the relative stabilization of the reactants and the transition state. ajgreenchem.comajgreenchem.com Computational studies investigating the effect of piperidine as an organocatalyst in cycloaddition reactions have also demonstrated that the solvent phase can influence activation barriers. rsc.org

Chemical Reactivity and Mechanistic Organic Chemistry

Nucleophilic Reactions Involving the Piperidine (B6355638) Nitrogen and Benzyloxy Oxygen

The piperidine nitrogen and the benzyloxy oxygen are the primary sites for nucleophilic reactions, although they exhibit distinct types of reactivity.

Piperidine Nitrogen as a Nucleophile:

The nitrogen atom in the piperidine ring is a potent nucleophile due to the presence of a lone pair of electrons. It readily participates in reactions with a variety of electrophiles. A common reaction is nucleophilic aromatic substitution (SNAr), where piperidine displaces a leaving group on an activated aromatic or heteroaromatic ring.

For instance, piperidine can react with substituted N-methylpyridinium ions. The mechanism for these reactions can be complex, sometimes involving a rate-determining step where a second piperidine molecule facilitates deprotonation of the initial addition intermediate. The reactivity in such substitutions does not always follow the typical "element effect" (F > Cl ≈ Br > I) seen in SNAr, suggesting a mechanism where the elimination of the leaving group is a key kinetic factor. In reactions with substituted pyridine (B92270) N-oxides, the rate of reaction is influenced by the nature and position of the substituent on the pyridine ring, with nitro groups significantly activating the ring towards nucleophilic attack by piperidine.

Table 1: Examples of Nucleophilic Reactions with Piperidine

| Electrophile | Reaction Type | Key Mechanistic Feature |

|---|---|---|

| Substituted Pyridinium Ions | Nucleophilic Aromatic Substitution | Second-order in piperidine; rate-determining deprotonation of the addition intermediate. |

| Substituted Pyridine N-Oxides | Nucleophilic Aromatic Substitution | Activation by electron-withdrawing groups (e.g., NO₂). |

Benzyloxy Oxygen Reactivity:

The oxygen atom of the benzyloxy group is significantly less nucleophilic than the piperidine nitrogen. Its lone pairs are less available for donation, and it typically requires activation to participate in reactions. The most common reaction involving this group is cleavage of the benzyl (B1604629) C-O bond. This can be achieved under various conditions, such as catalytic hydrogenation or treatment with strong acids, which are beyond the scope of nucleophilic reactions initiated by the oxygen itself.

Reactions can also occur at the benzylic carbon, which is adjacent to the oxygen. This position is activated towards both nucleophilic substitution (SN1 and SN2) and radical reactions due to the stabilizing effect of the adjacent benzene (B151609) ring. For example, cleavage of the benzyl ether could proceed via an SN2 mechanism if a suitable nucleophile attacks the benzylic carbon.

Rearrangement Reactions of Piperidine-Derived Radicals

While ionic reactions are more common for piperidines, radical-mediated reactions offer unique pathways for functionalization. The formation of a radical on the piperidine ring can lead to rearrangement or subsequent reactions. A key transformation in synthetic chemistry is the Hofmann-Löffler-Freytag (HLF) reaction, which involves the generation of an N-centered radical that subsequently abstracts a hydrogen atom from the δ-carbon via a 1,5-hydrogen atom transfer (HAT). This process typically leads to the formation of five-membered pyrrolidine (B122466) rings.

However, this radical relay mechanism can be intercepted. By using a suitable catalyst, the δ C-radical formed after the 1,5-HAT can be trapped by another reagent instead of forming a C-N bond. This "interrupted HLF" strategy has been developed to allow for enantioselective C-C bond formation at the δ-position of acyclic amines, leading to the synthesis of chiral piperidines. In this process, a copper catalyst can intercept the carbon-centered radical, enabling the introduction of groups like cyanide. This highlights a modern approach where radical rearrangements are controlled to achieve specific synthetic outcomes.

Table 2: Radical-Mediated Reactions for Piperidine Synthesis

| Reaction Name | Mechanism | Intermediate | Outcome |

|---|---|---|---|

| Hofmann-Löffler-Freytag (HLF) Reaction | N-centered radical formation followed by 1,5-Hydrogen Atom Transfer (HAT). | δ-carbon radical | C-N bond formation to yield a pyrrolidine. |

Catalyst-Mediated Transformations

Catalyst-mediated reactions, particularly transition-metal-catalyzed cross-coupling, are powerful tools for modifying structures like 4-(Benzyloxy)piperidine (B2929172). These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

A prominent example is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction can be used to construct 4-benzyl piperidines by coupling a piperidine-derived organoborane with an aryl halide. For instance, N-Boc-4-methylenepiperidine can be hydroborated and then coupled with various aryl bromides, iodides, or triflates using a palladium catalyst like PdCl₂(dppf). This protocol is highly versatile and tolerates a wide range of functional groups on both coupling partners. While this example starts from a different piperidine derivative, it demonstrates a robust strategy for creating a C-C bond at the 4-position of the piperidine ring, a position occupied by the benzyloxy group in the title compound. Other palladium-catalyzed reactions like the Heck, Stille, and Sonogashira reactions provide alternative methods for forming C-C bonds with different functional groups.

Table 3: Catalyst-Mediated Reactions for Piperidine Functionalization

| Reaction Name | Catalyst | Reactants | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Organoborane + Aryl/Vinyl Halide | C(sp²)-C(sp³) or C(sp²)-C(sp²) |

| Heck Coupling | Palladium | Alkene + Aryl/Vinyl Halide | C=C-C(sp²) |

Stereochemical Outcomes of Key Reactions

The stereochemical outcome of reactions involving piperidine derivatives is crucial, especially in the synthesis of chiral molecules. When a new chiral center is created or an existing one is modified, the mechanism of the reaction dictates the resulting stereochemistry.

Reactions can proceed with either inversion or retention of configuration, or they can lead to a mixture of stereoisomers (racemization or diastereomerization).

SN2 Reactions: In a typical SN2 reaction, the nucleophile attacks from the backside of the leaving group. If this occurs at a chiral center, it results in a predictable inversion of configuration. The reaction is stereospecific, and an optically active reactant will lead to an optically active product.

SN1 Reactions: The SN1 mechanism proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, which typically leads to a racemic mixture of enantiomers if the reaction creates a new stereocenter.

Catalyst-Controlled Stereoselectivity: In many modern synthetic methods, the stereochemical outcome is controlled by a chiral catalyst. For example, in intramolecular C-H insertion reactions with donor/donor dirhodium carbenes, the catalyst can control the diastereomeric ratio of the products. The reaction may proceed through a stepwise mechanism where the catalyst influences the stereoselectivity of the ring-closing step. Similarly, asymmetric catalytic reactions can be used to achieve high enantioselectivity in the formation of chiral piperidines.

The stereochemical course of a reaction depends on whether it is under kinetic or thermodynamic control. For example, in some cyclization reactions, endo-products may be formed under kinetic control, while exo-products are favored under thermodynamic control. Understanding these principles is essential for designing syntheses that produce a single desired stereoisomer.

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-(Benzyloxy)piperidine hydrochloride hydrate (B1144303) |

| N-Boc-4-methylenepiperidine |

| Palladium(II) chloride |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

| Tetrakis(triphenylphosphine)palladium(0) |

| Bis(triphenylphosphine)palladium(II) chloride |

| Pentafluoropyridine |

Application As Synthetic Intermediates in Complex Molecule Synthesis

Role in the Construction of Advanced Pharmaceutical Scaffolds

4-(Benzyloxy)piperidine (B2929172) is a key structural motif, or scaffold, used in medicinal chemistry to build more complex and targeted therapeutic agents. A scaffold represents the core structure of a molecule to which various functional groups can be attached to explore and optimize biological activity. The benzyloxypiperidine framework has been identified as a promising foundation for developing novel antagonists for the dopamine (B1211576) 4 (D4) receptor. nih.govresearchgate.net Its utility lies in its synthetic tractability, allowing for systematic modifications at both the nitrogen and oxygen positions to probe structure-activity relationships (SAR). nih.gov By modifying the substituents on this core scaffold, researchers can fine-tune the resulting molecules' potency, selectivity, and pharmacokinetic properties, aiming to create drugs with improved efficacy and fewer side effects. The piperidine (B6355638) ring itself is a privileged scaffold in drug design, and the benzyloxy moiety at the 4-position offers a specific vector for molecular elaboration. nih.gov

Precursors for Analgesics, Antidepressants, and Antipsychotics (General Class)

The application of 4-(Benzyloxy)piperidine hydrochloride hydrate (B1144303) as a precursor is most prominently documented in the synthesis of potential antipsychotics.

Antipsychotics: Research has demonstrated its role as a key intermediate in the creation of potent and selective dopamine D4 receptor antagonists, which are investigated for their potential in treating conditions like Parkinson's disease. nih.govresearchgate.net

Antidepressants and Analgesics: While the piperidine nucleus is a common feature in many antidepressant and analgesic drugs, the direct use of 4-(benzyloxy)piperidine as a starting material for these specific classes is not widely reported in scientific literature. Research into novel serotonin-norepinephrine reuptake inhibitors (SNRIs) and potent opioid analgesics has often utilized different piperidine-based precursors.

Intermediates in Agrochemical Research

Piperidine-based chemical intermediates are utilized in the agrochemical industry for the manufacturing of products such as herbicides, insecticides, and fungicides. indiamart.com While 4-(Benzyloxy)piperidine hydrochloride is offered by chemical suppliers for this industry, specific research detailing its direct application as an intermediate in the synthesis of commercialized or investigational agrochemicals is not extensively documented in publicly available literature. indiamart.com

Synthesis of Dopamine Receptor Antagonists

The most well-defined application of 4-(benzyloxy)piperidine is in the synthesis of selective dopamine D4 receptor antagonists. nih.govresearchgate.net The dopamine D4 receptor is a target of interest for neurological and psychiatric disorders. nih.gov The synthesis of these antagonists typically begins with a commercially available precursor, 4-hydroxypiperidine-1-carboxylate.

The general synthetic route involves:

Alkylation: The hydroxyl group of the protected 4-hydroxypiperidine (B117109) is alkylated using sodium hydride (NaH) and benzyl (B1604629) bromide (BnBr) to form the benzyl ether. nih.govresearchgate.net

Deprotection: The protecting group on the piperidine nitrogen (commonly a tert-butoxycarbonyl or "Boc" group) is removed to yield the free amine, 4-(benzyloxy)piperidine. nih.gov

Functionalization: The exposed nitrogen atom is then functionalized through N-alkylation or reductive amination protocols to attach various aryl or heteroaryl groups, leading to the final target compounds. nih.govresearchgate.net

This synthetic strategy has been used to produce a range of antagonists with high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes. nih.gov

Table 1: Examples of Dopamine D4 Receptor Antagonists Synthesized from 4-(Benzyloxy)piperidine Scaffolds Data sourced from research on benzyloxypiperidine-based antagonists. nih.gov

| Compound Name/Identifier | Modification on Piperidine Nitrogen | Dopamine D4 Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| 8a | 3-Fluorobenzyl | 205.9 |

| 8b | 3,4-Difluorobenzyl | 169 |

| 8c | 4-Fluoro-3-methylbenzyl | 135 |

| 8e | 4-Methylbenzyl | 241 |

Development of Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibitors

The piperidine ring is a central component in the structure of various monoamine reuptake inhibitors. However, research and development of dual serotonin and norepinephrine reuptake inhibitors (SNRIs) have predominantly focused on other structural analogs, such as 4-benzylpiperidine (B145979) carboxamides. There is limited specific evidence in the scientific literature demonstrating the use of 4-(benzyloxy)piperidine hydrochloride hydrate as a direct intermediate in the synthesis of this class of antidepressants.

Advanced Analytical Methodologies for Research Purity and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. rroij.com Its application is vital for assessing the purity of 4-(Benzyloxy)piperidine (B2929172) hydrochloride hydrate (B1144303). Method development involves the careful selection of columns, mobile phases, and detection methods to achieve optimal separation of the main compound from any impurities or degradation products.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar to nonpolar compounds. youtube.com In this technique, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. youtube.com For 4-(Benzyloxy)piperidine hydrochloride hydrate, a C18 column is typically employed due to its strong hydrophobic retention capabilities, which are well-suited for separating the benzyl (B1604629) and piperidine (B6355638) moieties from more polar or less retained impurities. taylorandfrancis.comspringernature.com

The separation mechanism relies on the hydrophobic interactions between the analyte and the nonpolar stationary phase. springernature.com A mobile phase consisting of a mixture of water (often buffered and containing an acid like trifluoroacetic acid (TFA) to improve peak shape) and an organic solvent such as acetonitrile or methanol is used. taylorandfrancis.comwiley-vch.de By programming a gradient elution, where the concentration of the organic solvent is increased over time, compounds are eluted from the column in order of increasing hydrophobicity. springernature.com This allows for the effective separation of 4-(Benzyloxy)piperidine from potential starting materials, by-products, or degradation products. Quantification is achieved by integrating the peak area of the analyte and comparing it to a calibration curve generated from standards of known concentration.

Table 1: Illustrative RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile with 0.08% TFA |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 214 nm and 254 nm |

| Injection Volume | 10 µL |

When analyzing highly polar or ionic derivatives of 4-(Benzyloxy)piperidine, which may show poor retention on standard reversed-phase columns, ion-pairing chromatography is employed. chromatographyonline.com This technique adds an ion-pairing reagent to the mobile phase. thermofisher.com For cationic analytes like protonated piperidine derivatives, an anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-heptanesulfonate), is used.

The ion-pairing reagent forms a neutral, hydrophobic ion pair with the charged analyte in the mobile phase. thermofisher.com This newly formed complex exhibits increased retention on the nonpolar stationary phase, allowing for effective separation. thermofisher.com The concentration and chain length of the ion-pairing reagent are critical parameters that can be adjusted to fine-tune the retention and selectivity of the separation. nih.gov This method is particularly useful for resolving hydrophilic impurities that would otherwise elute in the void volume.

While UV detection is common, it is limited to compounds with a suitable chromophore. nih.gov For analytes that lack a strong UV chromophore or when universal detection is desired, Charged Aerosol Detection (CAD) offers a powerful alternative. thermofisher.comchromatographyonline.com CAD is a mass-based detection technique that can detect any non-volatile and many semi-volatile analytes. lcms.cz

In CAD, the column eluent is first nebulized, and the resulting droplets are dried to form analyte particles. These particles are then charged by collision with ionized nitrogen gas, and the total charge is measured by an electrometer. The signal is directly proportional to the mass of the analyte present. thermofisher.com This provides a uniform response for different compounds, regardless of their chemical structure, which is a significant advantage for impurity profiling and quantification without the need for specific reference standards for each impurity. thermofisher.com

Table 2: Comparison of Detection Techniques

| Detector | Principle | Advantages | Limitations |

|---|---|---|---|

| UV-Vis | Measures absorbance of light by chromophores | Simple, robust, widely available | Requires analyte to have a chromophore; response varies with structure |

| CAD | Measures charge of aerosolized analyte particles | Universal detection for non-volatile analytes, uniform mass response, high sensitivity | Not suitable for volatile analytes; mobile phase composition can affect response |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. For a compound like 4-(Benzyloxy)piperidine hydrochloride hydrate, direct analysis by GC is challenging due to its low volatility and polar nature. However, it is an excellent method for analyzing volatile impurities or for the analysis of the parent compound after a derivatization step. mdpi.com

Derivatization, such as silylation or acylation, can be used to convert the polar N-H group of the piperidine ring into a less polar, more volatile derivative. This process reduces interactions with the stationary phase and allows the compound to be analyzed at lower temperatures, preventing thermal degradation. mdpi.com For instance, reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would yield a volatile trimethylsilyl derivative suitable for GC analysis. The resulting derivative can then be separated on a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected with high sensitivity using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis separates molecules based on their charge-to-mass ratio in an electric field. hpst.cz It is a high-efficiency separation technique that requires minimal sample volume. For 4-(Benzyloxy)piperidine hydrochloride hydrate, which is an ionic salt, Capillary Zone Electrophoresis (CZE) is the most applicable mode. mdpi.comresearchgate.net

In CZE, a fused silica capillary is filled with a background electrolyte (BGE) buffer. When a voltage is applied, charged species migrate through the capillary at different velocities depending on their electrophoretic mobility and the electroosmotic flow. hpst.cz This technique is particularly adept at separating charged impurities from the main compound. The method's selectivity can be easily manipulated by changing the pH, concentration, and composition of the BGE. nih.gov CE can provide orthogonal selectivity compared to HPLC, making it a valuable tool for comprehensive purity assessments. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4-(Benzyloxy)piperidine hydrochloride hydrate |

| Acetonitrile |

| Methanol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Sodium 1-heptanesulfonate |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of piperidine (B6355638) derivatives is a subject of continuous innovation, aiming for methods that are not only efficient but also highly selective. nih.gov Traditional methods for creating 4-benzylpiperidines often involve harsh conditions or expensive reagents, which has prompted the development of more practical protocols. organic-chemistry.orglookchem.com

Recent advancements include:

Palladium-Catalyzed Coupling: One efficient method involves the palladium-catalyzed coupling of 4-methylenepiperidines with arylboronic acids. This approach follows the cyclization of imines that have a trimethylsilyl-allyl group. lookchem.com

Suzuki Coupling Protocol: A versatile method for constructing 4-benzyl piperidines utilizes a Suzuki coupling reaction. This process involves the hydroboration of N-Boc 4-methylene piperidine, which then reacts with various bromide, iodide, and triflate substrates. This protocol's adaptability is valuable for creating diverse building blocks for drug discovery. organic-chemistry.org

Reductive Amination and N-Alkylation: For the synthesis of 4-ether piperidines, a common route starts with commercially available 4-hydroxypiperidine (B117109) derivatives. These are alkylated to form benzyl (B1604629) ethers, followed by deprotection and subsequent N-alkylation or reductive amination to yield the final products. nih.gov

Researchers continue to explore metal-catalyzed cyclization, asymmetric synthesis, and multicomponent reactions to streamline the production of substituted piperidines, enhancing both yield and stereoselectivity. nih.gov

Exploration of New Chemical Transformations and Reactivity Patterns

The inherent reactivity of the piperidine ring allows for a wide range of chemical transformations, making it a versatile scaffold for chemical synthesis. wikipedia.org Research is ongoing to uncover novel reactions and reactivity patterns that can expand its utility.

Key areas of exploration include:

Nucleophilic Substitution: Lewis acid activation of piperidine derivatives can generate acyliminium cations. These intermediates react with various carbon nucleophiles at the 2-position, enabling the synthesis of 2-substituted piperidines with controlled diastereoselectivity. acs.org

Enamine Formation: Piperidine is widely used to convert ketones into enamines, which are key substrates in reactions like the Stork enamine alkylation, a fundamental carbon-carbon bond-forming reaction. wikipedia.org

Amidine Synthesis: The catalytic activity of zinc(II) compounds has been utilized in the nucleophilic addition of piperidine derivatives to nitriles, resulting in the formation of amidines. The nature of the amine substituent influences the reaction's outcome. rsc.org

These explorations into the fundamental reactivity of the piperidine core are crucial for developing new synthetic methodologies and accessing novel molecular architectures.

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, allowing for the rational design of new molecules with specific, tailored properties. nih.govjohnshopkins.edu For piperidine derivatives, these techniques are used to predict binding affinities, understand structure-activity relationships (SAR), and optimize ligand-protein interactions. nih.govrsc.org

Computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. For instance, docking studies of benzyloxypiperidine-based dopamine (B1211576) D4 receptor antagonists have revealed key interactions, such as those with Asp115 and π-π stacking with Phe410, guiding the design of more potent compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity. These models, often built using 3D and 2D descriptors, help in designing new derivatives with enhanced potency. tandfonline.comtandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the stability of ligand-receptor complexes over time, providing insights into the dynamic nature of their interactions. nih.govresearchgate.net

| Study Type | Piperidine Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|---|

| Molecular Docking & MD Simulation | Piperidine/piperazine-based compounds | Sigma 1 Receptor (S1R) | Identified crucial amino acid residues for binding and confirmed complex stability. | nih.gov |

| QSAR Modeling | Furan-pyrazole piperidine derivatives | Akt1 Kinase | Developed predictive models based on 3D and 2D descriptors to guide the design of new inhibitors. | tandfonline.comtandfonline.com |

| Molecular Docking | 4-(4-benzyloxy)phenoxypiperidines | Lysine Specific Demethylase 1 (LSD1) | Predicted the binding mode of potent and reversible LSD1 inhibitors. | nih.gov |

| Molecular Modeling | Piperidine-based cocaine analogues | Monoamine Transporters (DAT, SERT, NET) | Showed that flexible substituents can avoid unfavorable interactions with transporter binding sites. | nih.gov |

These computational methods accelerate the design-make-test-analyze cycle, enabling the more efficient discovery of lead compounds. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Applications in the synthesis of piperidine derivatives include:

Retrosynthesis Prediction: AI tools can propose synthetic routes for target molecules, helping chemists design more efficient pathways. cas.org The accuracy of these predictions is highly dependent on the quality and diversity of the training data. cas.org

Reaction Condition Optimization: ML algorithms can optimize reaction parameters such as temperature, solvent, and catalyst to maximize yield and selectivity. beilstein-journals.orgnih.gov Active learning approaches allow these models to learn from a minimal number of experiments, making them highly efficient for laboratory use. duke.edunih.gov

Forward-Reaction Prediction: ML models can predict the products of a given set of reactants and conditions, which is useful for validating proposed synthetic steps and identifying potential side products. nih.gov

While these tools are still evolving, their integration into synthetic chemistry workflows promises to accelerate the discovery and development of new molecules like derivatives of 4-(benzyloxy)piperidine (B2929172). mit.eduresearchgate.net

Expansion of Synthetic Utility in Diverse Chemical Fields

The piperidine scaffold is a privileged structure in medicinal chemistry, and derivatives of 4-(benzyloxy)piperidine are being explored for a wide range of therapeutic applications. nih.govencyclopedia.pub The versatility of this core structure allows for its incorporation into molecules targeting various biological systems.

Current and emerging applications include:

CNS Disorders: Benzyloxypiperidine scaffolds have been successfully developed as potent and selective antagonists for the dopamine D4 receptor, which is a target for treating conditions like Parkinson's disease. nih.govnih.govchemrxiv.org

Oncology: Researchers have synthesized 4-(4-benzyloxy)phenoxypiperidines as selective and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), a promising target for cancer therapy. nih.gov Other piperidine derivatives have been investigated as inhibitors of the p53-HDM2 interaction, a key pathway in many tumors. researchgate.net

Infectious Diseases: The piperidine ring is a component of various compounds with potential antiviral and antiparasitic properties. encyclopedia.pub

| Derivative Class | Therapeutic Area | Mechanism of Action | Reference |

|---|---|---|---|

| 3- or 4-Benzyloxypiperidines | CNS (Parkinson's Disease) | Dopamine D4 Receptor Antagonist | nih.govnih.gov |

| 4-(4-Benzyloxy)phenoxypiperidines | Oncology | LSD1 Inhibitor | nih.gov |

| 4-Benzylpiperidines | CNS (General) | Monoamine Releasing Agent | wikipedia.org |

| General Piperidine Scaffolds | Drug Discovery | Core structure for analgesics, antihistamines, anti-cancer drugs, etc. | arizona.edu |

The continued exploration of 4-(benzyloxy)piperidine and its analogues is expected to yield novel candidates for a variety of diseases, further cementing the importance of the piperidine scaffold in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.